molecular formula C11H12N4O3 B6596530 6-Acetyl-1,3,7-trimethylpteridine-2,4-dione CAS No. 94591-19-2

6-Acetyl-1,3,7-trimethylpteridine-2,4-dione

Cat. No.: B6596530
CAS No.: 94591-19-2
M. Wt: 248.24 g/mol
InChI Key: QIICXDUQNHXBDB-UHFFFAOYSA-N
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Description

6-Acetyl-1,3,7-trimethylpteridine-2,4-dione is a heterocyclic compound with a pteridine core structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pteridine ring system substituted with acetyl and methyl groups, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-1,3,7-trimethylpteridine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetylacetone in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-1,3,7-trimethylpteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pteridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine compounds.

    Substitution: The acetyl and methyl groups on the pteridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Acetyl-1,3,7-trimethylpteridine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase by binding to the active site and preventing substrate access.

    DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.

Comparison with Similar Compounds

6-Acetyl-1,3,7-trimethylpteridine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-acetyl-1,3,7-trimethylpteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-5-7(6(2)16)13-8-9(12-5)14(3)11(18)15(4)10(8)17/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIICXDUQNHXBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034427
Record name 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94591-19-2
Record name 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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